5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde
Overview
Description
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde is a chemical compound characterized by the presence of a furan ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and an aldehyde functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various organic transformations , indicating that this compound may interact with a variety of biological targets.
Mode of Action
It has been studied in the context of knoevenagel condensations with several compounds containing an active methyl or methylene group . This suggests that the compound may interact with its targets through a similar mechanism, leading to various changes in the target molecules.
Biochemical Pathways
Given its involvement in knoevenagel condensations , it may influence pathways involving the formation or breakdown of carbon-carbon double bonds.
Result of Action
Its involvement in knoevenagel condensations suggests that it may induce structural changes in target molecules, potentially altering their function .
Biochemical Analysis
Biochemical Properties
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating reactions such as Knoevenagel condensations . The compound’s interactions with biomolecules are primarily driven by its electrophilic aldehyde group, which can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction. In this reaction, this compound is synthesized by reacting 3,5-bis(trifluoromethyl)benzaldehyde with furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine . The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carboxylic acid.
Reduction: 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-methanol.
Substitution: Halogenated or nitro-substituted derivatives of the furan ring.
Scientific Research Applications
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Similar structure but with only one trifluoromethyl group.
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carboxylic acid: Oxidized form of the aldehyde compound.
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-methanol: Reduced form of the aldehyde compound.
Uniqueness
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHIVPKNRURKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353202 | |
Record name | 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256658-04-5 | |
Record name | 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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